molecular formula C13H17NO4S B13196543 (Styrylsulfonyl)-l-valine

(Styrylsulfonyl)-l-valine

Cat. No.: B13196543
M. Wt: 283.35 g/mol
InChI Key: ZGJMBMFAJNOKNF-BCPZQOPPSA-N
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Description

(Styrylsulfonyl)-l-valine is a compound that combines a styrylsulfonyl group with the amino acid l-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Styrylsulfonyl)-l-valine typically involves the reaction of l-valine with a styrylsulfonyl chloride derivative. One common method involves the chlorosulfonation of styrene to produce styrylsulfonyl chloride, which is then reacted with l-valine in the presence of a base such as sodium bicarbonate . This reaction is usually carried out under solvent-free conditions at room temperature, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Styrylsulfonyl)-l-valine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and various nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Styrylsulfonyl)-l-valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Styrylsulfonyl)-l-valine involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis . The compound’s ability to disrupt cellular processes makes it a promising candidate for further research in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Styrylsulfonyl)-l-valine stands out due to its unique combination of a styrylsulfonyl group with an amino acid, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoic acid

InChI

InChI=1S/C13H17NO4S/c1-10(2)12(13(15)16)14-19(17,18)9-8-11-6-4-3-5-7-11/h3-10,12,14H,1-2H3,(H,15,16)/b9-8+/t12-/m0/s1

InChI Key

ZGJMBMFAJNOKNF-BCPZQOPPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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